

Theoretical studies and DFT calculations of 1,4,5,8-Tetrahydroxyanthraquinone

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Compound of Interest

Compound Name:	1,4,5,8-Tetrahydroxyanthraquinone
Cat. No.:	B184003

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An In-depth Technical Guide on the Theoretical Studies and DFT Calculations of **1,4,5,8-Tetrahydroxyanthraquinone**

Abstract

1,4,5,8-Tetrahydroxyanthraquinone is a significant organic compound, serving as a crucial intermediate in the synthesis of pharmaceuticals, such as the anticancer drug mitoxantrone, and showing potential in the development of high-performance electrode materials for lithium-ion batteries. This technical guide provides a comprehensive overview of the theoretical and computational analysis of **1,4,5,8-Tetrahydroxyanthraquinone**, with a focus on Density Functional Theory (DFT) calculations. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details the molecule's physicochemical properties, outlines methodologies for theoretical calculations, and presents experimental protocols for its synthesis and characterization. Furthermore, it explores potential biological activities by examining signaling pathways associated with structurally related anthraquinone derivatives.

Physicochemical and Structural Properties

1,4,5,8-Tetrahydroxyanthraquinone, also known as leucoquinizarin, is an aromatic organic compound derived from anthraquinone. Its core structure consists of an anthracene-9,10-dione scaffold substituted with four hydroxyl groups.

Property	Value	Reference
CAS Number	81-60-7	
Molecular Formula	C ₁₄ H ₈ O ₆	
Molecular Weight	272.21 g/mol	
Appearance	Bronze needle-like crystals or brown powder	
Melting Point	>300 °C	

Theoretical Studies and DFT Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For anthraquinone derivatives, DFT, particularly with the B3LYP functional, is widely employed to predict molecular geometry, vibrational frequencies, and electronic properties.

Computational Methodology

Theoretical investigations of **1,4,5,8-Tetrahydroxyanthraquinone** typically involve a multi-step computational workflow. The process begins with the optimization of the molecule's ground-state geometry. Following optimization, frequency calculations are performed to confirm that the structure corresponds to a true energy minimum and to predict vibrational spectra (Infrared and Raman). Subsequently, electronic properties such as HOMO-LUMO energy levels and the

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